14,15-Epoxy-5,8,11-eicosatrienoic acid

Overview

Description

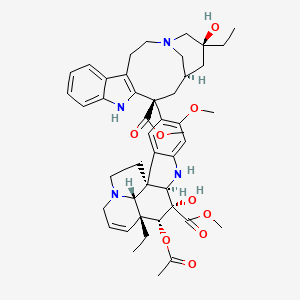

14,15-Epoxy-5,8,11-eicosatrienoic acid (14,15-EET) is a metabolite of arachidonic acid (AA) and is an important eicosanoid in the human body. Eicosanoids are a class of bioactive lipids that are involved in a variety of physiological processes such as inflammation, angiogenesis, and cell proliferation. 14,15-EET has been found to be involved in a variety of physiological processes, including cardiovascular, renal, and neurological functions. Additionally, 14,15-EET has been shown to have potential therapeutic applications.

Scientific Research Applications

Role in Endothelial Cells

14,15-Epoxy-5,8,11-eicosatrienoic acid, also known as 14,15-EET, plays a significant role in endothelial cells . It is rapidly taken up by porcine aortic endothelial cells, and more than 70% of the incorporated 14,15-EET is contained in choline and inositol glycerophospholipids . A metabolite, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), accumulates in the medium during incubation . This suggests that the endothelium may limit the vascular actions of EETs through rapid uptake, hydration, and release of DHETs into the circulation .

Metabolism in Various Tissues

Many tissues can synthesize these arachidonic acid metabolites, including kidney, liver, adrenal glomerulosa cells . This indicates that 14,15-EET could have diverse roles in different tissues, contributing to various physiological processes.

Role in Vasoactive Properties

The study suggests that some vasoactive effects of EETs may result from their temporary accumulation in endothelial phospholipids involved in stimulus-response coupling . This indicates that 14,15-EET could play a role in regulating blood vessel function and blood pressure.

Role in Arachidonic Acid Metabolism

Arachidonic acid is converted by cytochrome P450 epoxygenase to four epoxyeicosatrienoic acid (EET) regioisomers, one of which is 14,15-EET . This suggests that 14,15-EET plays a crucial role in the metabolism of arachidonic acid, a fatty acid that is involved in various physiological processes, including inflammation and immune response.

Potential Role in Atherosclerosis

When human endothelial cells are grown for several days in medium containing atherogenic concentrations of low-density lipoproteins, the production of EETs, especially 14,15-EET, increases substantially . This suggests that 14,15-EET could play a role in the development of atherosclerosis, a disease characterized by the buildup of fats, cholesterol, and other substances in and on the artery walls.

Classification as a Long-Chain Fatty Acid

14,15-Epoxy-5,8,11-eicosatrienoic acid is classified as a long-chain fatty acid . Long-chain fatty acids are a type of fatty acid that is involved in various biological processes, including energy storage, cell membrane structure, and signaling pathways.

Mechanism of Action

Target of Action

14,15-Epoxy-5,8,11-eicosatrienoic acid, also known as 14,15-EET, is a long-chain fatty acid . It is a metabolite of arachidonic acid and is known to inhibit 12-lipoxygenase , an enzyme involved in the metabolism of arachidonic acid to various eicosanoids.

Mode of Action

The compound interacts with its target, 12-lipoxygenase, inhibiting its action . This interaction results in the modulation of the enzyme’s activity, leading to changes in the production of eicosanoids, a class of signaling molecules that play a role in various physiological processes.

Biochemical Pathways

14,15-EET is involved in the arachidonic acid metabolic pathway . It is produced via the epoxidation of arachidonic acid by a variety of cytochrome P450 (CYP) isoforms . The compound can also be converted into vicinal diols by epoxide hydrolases, with the concurrent loss of much of their biological activity .

Pharmacokinetics

It is known to be a metabolite found in human blood plasma , suggesting that it is absorbed and distributed in the body

Result of Action

The inhibition of 12-lipoxygenase by 14,15-EET can lead to changes in the production of eicosanoids . These signaling molecules play a role in various physiological processes, including inflammation, platelet aggregation, and smooth muscle contraction. Therefore, the action of 14,15-EET can have wide-ranging effects at the molecular and cellular levels.

Action Environment

The action of 14,15-EET can be influenced by various environmental factors. For example, the activity of the enzymes involved in its production and metabolism can be affected by factors such as pH, temperature, and the presence of other molecules Additionally, the compound’s stability and efficacy can be influenced by these factors

properties

IUPAC Name |

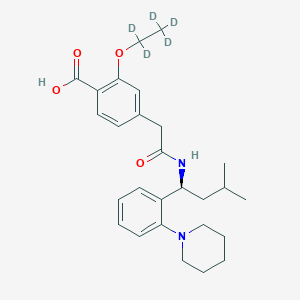

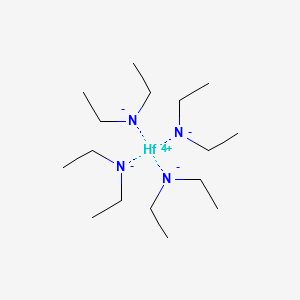

13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSCUHKPLGKXKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60868608 | |

| Record name | 14,15-Epoxyeicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

14,15-Epoxy-5,8,11-eicosatrienoic acid | |

CAS RN |

81276-03-1, 105304-92-5, 98103-48-1 | |

| Record name | 14,15-Epoxyeicosatrienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81276-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14,15-Epoxyeicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14(R),15(S)-Epoxy-(5Z,8Z,11Z)-eicosatrienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 14(S),15(R)-Epoxy-(5Z,8Z,11Z)-eicosatrienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

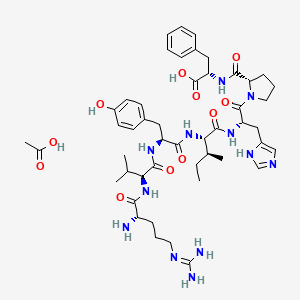

Q1: What is the significance of 13-hydroxy-14,15-epoxy-5,8,11-eicosatrienoic acid in the context of the research on 15-hydroxyeicosatrienoic acid formation?

A1: The study demonstrates that rat epidermal microsomes can convert 15(S)-hydroperoxy-5,8,11,13-eicosatetraenoic acid (15-HPETE) to 15-hydroxy-5,8,11-eicosatrienoic acid (15-HETrE) through a multi-step metabolic pathway. 13-Hydroxy-14,15-epoxy-5,8,11-eicosatrienoic acid is identified as a key intermediate in this pathway. The research shows that 15-HPETE is first converted to 13-hydroxy-14,15-epoxy-5,8,11-eicosatrienoic acid, which then undergoes further transformations to ultimately yield 15-HETrE. [] This finding sheds light on the complexity of arachidonic acid metabolism in the skin and suggests that 13-hydroxy-14,15-epoxy-5,8,11-eicosatrienoic acid may play a role in regulating the levels of 15-HETrE, a molecule with potential biological significance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.